One crucial area of research focuses on understanding Moxidectin's mode of action on parasites. Moxidectin works by targeting glutamate-gated chloride channels in the parasite's nervous system. This disrupts nerve impulses, leading to paralysis and death of the parasite [1]. Research in this area helps scientists develop strategies to overcome potential parasite resistance to Moxidectin.
Moxidectin's success as an antiparasitic agent has spurred research into developing new drugs with similar or improved properties. Studying Moxidectin's structure and activity helps scientists design novel molecules that target the same pathways in parasites but may have better efficacy or broader spectrum activity [2].
Moxidectin is a semi-synthetic derivative of milbemycin, specifically a methoxime derivative of LL F-2924α, which is produced by the fermentation of Streptomyces cyaneogriseus subsp. noncyanogenus. It is classified as a second-generation macrocyclic lactone and exhibits potent endectocide activity, making it effective against a range of parasitic infections in both animals and humans. The chemical structure of moxidectin is characterized by a 16-membered lactone ring with specific substitutions that enhance its pharmacological properties. Its empirical formula is with a molecular weight of approximately 639.82 Dalton .
Moxidectin functions primarily as an anthelmintic agent by selectively binding to gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels in parasites. This binding increases the permeability of the cell membrane to chloride ions, resulting in flaccid paralysis and eventual death of the parasite. Unlike other macrocyclic lactones such as ivermectin, moxidectin is a poor substrate for P-glycoproteins, which means it is less likely to be expelled from parasite cells, enhancing its efficacy against resistant strains .
The synthesis of moxidectin involves several chemical steps starting from the fermentation product LL F-2924α. The process typically includes:
Moxidectin is primarily used for:
Research on moxidectin has highlighted its interactions with various biological systems:
Moxidectin shares structural similarities with several other macrocyclic lactones but possesses unique characteristics that distinguish it from these compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ivermectin | Contains a disaccharide moiety at carbon-13 | More susceptible to P-glycoprotein efflux |
Doramectin | Similar lactone ring structure | Effective against a broad range of parasites |
Abamectin | Lacks certain functional groups | Primarily used for agricultural applications |
Milbemycin | Parent compound of moxidectin | Limited ectoparasitic activity compared to MOX |
Moxidectin's unique methoxime moiety at carbon-23 and its reduced interaction with P-glycoproteins contribute to its effectiveness against resistant parasitic strains .
Macrocyclic lactones (MLs) are a class of naturally occurring or semi-synthetic compounds characterized by a large lactone ring (12 or more atoms) fused with additional cyclic structures. These molecules exhibit broad-spectrum antiparasitic activity by targeting glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to neuromuscular paralysis. The 16-membered lactone core distinguishes milbemycins (e.g., moxidectin) from 16-membered glycosylated avermectins (e.g., ivermectin).
Table 1: Classification of Macrocyclic Lactones by Ring Size and Biological Activity
Ring Size | Class | Example Compounds | Key Structural Features |
---|---|---|---|
16 | Milbemycins | Moxidectin, Nemadectin | Unglycosylated, C-23 methoxime group |
16 | Avermectins | Ivermectin, Doramectin | Bisoleandrosyl sugar at C-13 |
12+ | Macrolactones | Erythromycin | Glycosylated, antibacterial activity |
Moxidectin’s pentacyclic structure includes a spiroketal moiety and a methoxime group at C-23, enhancing its lipophilicity and pharmacokinetic persistence compared to other MLs.
Moxidectin originated from nemadectin (CL-287,088), a natural 16-membered ML produced by Streptomyces cyaneogriseus subsp. noncyanogenus. Chemical modification of nemadectin involved:
Structural Comparison of Nemadectin and Moxidectin
Feature | Nemadectin | Moxidectin |
---|---|---|
C-23 Substituent | Hydroxyl group (-OH) | Methoxime group (-N-O-CH₃) |
C-25 Side Chain | Methyl group | Ethylidene group |
Molecular Formula | C₃₆H₅₂O₈ | C₃₇H₅₃NO₈ |
Source | Streptomyces fermentation | Semi-synthetic derivative |
This structural refinement increased moxidectin’s potency against ML-resistant parasites, as demonstrated in Haemonchus contortus and Onchocerca volvulus.
Moxidectin’s biosynthesis begins with nemadectin production through aerobic fermentation of Streptomyces cyaneogriseus, a soil-dwelling actinomycete. Key steps include:
Table 2: Key Genes in Nemadectin Biosynthesis
Gene | Function | Impact on Yield |
---|---|---|
nemR | Positive regulatory protein | ↑ 73.5% when overexpressed |
nemA1 | Polyketide synthase subunit | Core structure assembly |
nemG | Cytochrome P450 oxidase | C-23 hydroxylation |
Strain optimization via CRISPR-mediated overexpression of nemR and the nem cluster increased nemadectin titers to 509 mg/L, facilitating large-scale moxidectin production.
Moxidectin belongs to the milbemycin class of macrocyclic lactones and is distinguished by its complex pentacyclic structure built around a characteristic 16-membered macrocyclic lactone ring [1] [2] [3]. The compound is a semi-synthetic methoxime derivative of nemadectin, which is produced through fermentation by Streptomyces cyanogriseus [1] [2]. The core structure features a 16-membered lactone ring fused to both benzofuran and spiroketal functions, which forms the pharmacophore common to all macrocyclic lactones [4] [3].
The milbemycin skeleton of moxidectin represents a structurally distinct class from the avermectins, sharing the same general macrocyclic framework but differing in key substitution patterns [1] [3]. This pentacyclic lactone structure comprises the fundamental architecture that confers the biological activity characteristic of this drug class [4]. The macrocyclic ring system incorporates multiple stereocenters, contributing to the compound's complex three-dimensional structure and its selective binding properties [1] [5].
The distinctive structural features that differentiate moxidectin from other macrocyclic lactones are primarily located at the C23 and C25 positions [1] [2] [6] [7]. At the C23 position, moxidectin possesses a unique methoxime moiety that is not present in other commercial milbemycins or avermectins [6] [7]. This methoxime group represents a critical structural modification that contributes to the compound's distinct pharmacological profile and receptor binding characteristics [7].
The C25 position features a substituted olefinic side chain specifically characteristic of moxidectin [1] [2] [6] [7]. Unlike avermectins, which contain disaccharide moieties at the C13 position, milbemycins including moxidectin are non-glycosylated and are protonated at this position [1] [2] [6]. The absence of the disaccharide substituent at C13, combined with the specific methoxime at C23 and the olefinic side chain at C25, classifies moxidectin as a second-generation macrocyclic lactone [1] [2].
These structural modifications have significant implications for the compound's interaction with biological targets. Molecular modeling studies suggest that the methoxime on the spiroketal ring may prevent hydrogen bonding to receptor loops and may cause molecular displacement, while the absence of disaccharide substituents results in moxidectin lacking specific van der Waals binding sites compared to avermectins [7]. These differences contribute to moxidectin's distinct receptor binding profile and may explain its different efficacy and resistance patterns compared to avermectins [6] [7].
Moxidectin exhibits pronounced lipophilic characteristics with a logarithmic partition coefficient (LogP) of 5.4, which is significantly higher than ivermectin's LogP of 4.3 [8]. This enhanced lipophilicity contributes to several important pharmacological properties including a larger volume of distribution, greater uptake in adipose tissue, and a longer elimination half-life compared to other macrocyclic lactones [8].
The solubility profile of moxidectin demonstrates a stark contrast between aqueous and organic systems. In pure water, moxidectin shows extremely limited solubility, with values ranging from 0.03 to 0.51 mg/L [9] [10]. The compound is neutral across the physiologic pH range and possesses limited aqueous solubility in the absence of micellar solubilization [9]. However, moxidectin demonstrates excellent solubility in organic solvents, being readily soluble in methylene chloride, diethyl ether, ethanol, acetonitrile, and ethyl acetate [9] [11].
Systematic solubility studies in aqueous cosolvent mixtures reveal significant enhancement in dissolution capability with organic cosolvents [12] [13]. The solubility order from highest to lowest in mole fraction scale at 323.15 K is: ethanol + water (0.2229) > methanol + water (0.1053) > isopropanol + water (4.552 × 10⁻²) > ethylene glycol + water (2.103 × 10⁻²) > pure water (2.491 × 10⁻⁵) [12] [13]. These findings demonstrate that ethanol-water systems provide the most effective solubilization environment for moxidectin formulations.
Moxidectin demonstrates good thermal stability under heat stress conditions, maintaining structural integrity at elevated temperatures [14] [15]. Forced degradation studies conducted under various stress conditions revealed that moxidectin exhibits robust thermal stability, with the melting point range for the powder form being 145°C to 154°C [11]. The compound shows resistance to thermal decomposition under normal storage and processing conditions [14].
In contrast to its thermal stability, moxidectin exhibits sensitivity to light exposure [16] [17]. The compound is classified as light-sensitive and requires storage in light-resistant containers to prevent photodegradation [16] [17] [18]. Photolytic degradation studies have identified various transformation products formed under UV light irradiation, with the main modification reactions including isomeric changes, dehydration/hydration reactions, and alterations at the methoxime moiety [19].
Under alkaline stress conditions, moxidectin undergoes characteristic degradation reactions affecting the oxahydrindene (hexahydrobenzofuran) portion of the macrocyclic lactone, producing 2-epi and Δ2,3 isomers [14] [15]. Acid hydrolysis conditions lead to the formation of specific degradation products, including 3,4-epoxy-moxidectin and 23-keto-nemadectin, which have been isolated and characterized using advanced analytical techniques [14] [15] [20].
The compound's stability profile demonstrates pH-independence for solubility since there are no functional groups on the molecule that are ionizable in the normal pH range of water [9]. This characteristic contributes to the compound's consistent behavior across different pH environments, although specific degradation pathways may be activated under extreme acidic or basic conditions [14] [20].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₇H₅₃NO₈ | [1] [21] [22] |
Molecular Weight (g/mol) | 639.82 | [1] [21] [22] |
CAS Number | 113507-06-5 | [1] [21] [22] |
Melting Point (°C) | 132-154 | [16] [23] [11] |
Boiling Point (°C) | 790.0 ± 70.0 | [16] [23] |
Density (g/cm³) | 1.2 ± 0.1 | [16] [23] |
LogP | 5.4 | [8] |
Solubility in Water (mg/L) | 0.03-0.51 | [9] [10] |
Solubility in Ethanol (mg/mL) | 100 | [10] |
Optical Rotation [α]D | +104.1° | [5] |
Chiral Centers | 10 | [5] |
Thermal Stability | Good stability under heat | [14] |
Light Stability | Light sensitive | [16] [17] |
Structural Feature | Moxidectin Characteristic | Difference from Avermectins | Reference |
---|---|---|---|
Core Structure | 16-membered pentacyclic lactone | Milbemycin class vs Avermectin class | [1] [2] [3] |
C-13 Position | Protonated (absence of disaccharide) | No sugar groups (vs disaccharide in avermectins) | [1] [2] [6] |
C-23 Position | Unique methoxime moiety | Methoxime group (unique to moxidectin) | [1] [2] [6] [7] |
C-25 Position | Substituted olefinic side chain | Specific olefinic substitution | [1] [2] [6] [7] |
Solvent System | Solubility | Ranking | Reference |
---|---|---|---|
Water | 2.491 × 10⁻⁵ (mole fraction) | Lowest | [12] [13] |
Ethanol + Water (323.15 K) | 0.2229 (mole fraction) | Highest | [12] [13] |
Methanol + Water (323.15 K) | 0.1053 (mole fraction) | Second highest | [12] [13] |
Isopropanol + Water (323.15 K) | 4.552 × 10⁻² (mole fraction) | Third highest | [12] [13] |
Organic Solvents | Readily soluble | High | [9] [11] |
The fermentation-based production of nemadectin by Streptomyces cyanogriseus subspecies noncyanogenus represents the foundational biosynthetic pathway for moxidectin manufacturing [1] [2] [3]. This filamentous actinomycete, originally isolated from sand samples in Victoria, Australia, serves as the primary biological platform for generating the precursor compound that undergoes subsequent semi-synthetic modification to produce moxidectin [4] [5].
The fermentation process operates through complex biosynthetic machinery involving a specialized gene cluster responsible for nemadectin production. Research has demonstrated that the nemadectin biosynthetic gene cluster contains ten structural genes and one regulatory gene, organized into five cotranscriptional units: nemG, nemF, nemA1-1-C, nemA3-D, and nemA4 [3] [6]. The regulatory gene nemR, encoding a LAL family regulator protein, plays a crucial positive role in nemadectin biosynthesis by enhancing the expression of structural genes within the cluster [3] [6].
Optimization studies have established optimal fermentation parameters for maximizing nemadectin production. The production medium typically consists of glucose or lactose as carbon sources (16.0-20.0%), supplemented with cornstarch (2.0-4.0%), soybean flour (2.0-2.6%), and yeast extract (0.5-2.6%) [1] [7] [8]. Critical process parameters include maintaining temperature at 28-30°C, pH at 7.0-7.2, and fermentation duration of 240-336 hours [1] [9] [7]. Under optimized conditions, fermentation yields can reach 1.6-2.9 g/L of nemadectin [1] [7].
Recent advances in strain engineering have significantly enhanced production capabilities. Overexpression of the nemR regulatory gene under native promoter control increases nemadectin production by 56.5%, while expression under strong constitutive promoters achieves 73.5% improvement compared to wild-type strains [3] [6]. More dramatically, overexpression of the complete nemadectin biosynthetic gene cluster using CRISPR methodology has achieved 108.6% yield increases, reaching production levels of 509 mg/L [3] [6].
The fermentation process exhibits biphasic characteristics, with initial mycelium growth occurring during the first four days, followed by sustained nemadectin accumulation during the stationary phase [8]. This pattern reflects the typical secondary metabolite production profile observed in Streptomyces species, where antibiotic synthesis occurs during nutrient limitation conditions [8] [10].
Environmental factors significantly influence production efficiency. Oxygen supply and shear stress parameters critically affect nemadectin biosynthesis, with optimal aeration rates of 0.5-1.0 vvm and agitation speeds of 200-250 rpm [11]. The morphological characteristics of the producing organism also impact yield, with fragmented mycelial growth patterns generally favoring higher production rates compared to pellet formation [12].
The conversion of fermentation-derived nemadectin to moxidectin involves a sophisticated multi-step semi-synthetic process that introduces a methoxime functionality at the C-23 position [13] [14] [15]. This chemical derivatization enhances the antiparasitic activity and pharmacokinetic properties of the parent compound, making moxidectin a more effective therapeutic agent than the natural precursor [16] [15].
The semi-synthetic pathway begins with protection of the 5-hydroxy group of nemadectin using p-nitrobenzoyl chloride, yielding 5-O-(p-nitrobenzoyl)-nemadectin [14]. This protection step prevents unwanted side reactions during subsequent oxidation and maintains the structural integrity of the molecule during chemical manipulation [14] [17]. The protection reaction typically proceeds at room temperature over 2-4 hours with yields of 85-95% [17].
The protected intermediate undergoes selective oxidation at the C-23 position to generate the corresponding ketone derivative, 5-O-(p-nitrobenzoyl)-23-oxo-nemadectin [13] [14]. This oxidation step employs various oxidizing agents and proceeds under controlled temperature conditions of 20-40°C over 4-8 hours, achieving yields of 80-90% [18] [17]. The crystalline nature of this intermediate facilitates purification and subsequent processing [14].
The critical oximation reaction involves treatment of the 23-keto intermediate with methoxyamine hydrochloride in the presence of sodium acetate as a base [13] [14]. This reaction is conducted under strictly controlled conditions at -10 to 0°C for approximately 8 hours to ensure selective formation of the desired (E)-methoxime isomer [13]. The oximation step achieves remarkable yields of 88.6% and represents the key transformation that imparts the characteristic biological activity of moxidectin [13].
Following oximation, the protecting group is removed through base-catalyzed hydrolysis to yield 23-(methyloxime)-nemadectin, which is the chemical entity known as moxidectin [14]. The deprotection reaction proceeds under mild basic conditions at 20-30°C over 2-6 hours with yields of 85-92% [17]. This step requires careful control of reaction conditions to prevent degradation of the sensitive methoxime functionality [14].
Alternative synthetic approaches have been developed to improve efficiency and reduce environmental impact. Microbiologically mediated oxidation using specific enzyme systems can replace chemical oxidation steps, potentially offering more selective and environmentally friendly transformation conditions [19]. Biotransformation studies have identified several microorganisms capable of selective modification of nemadectin derivatives, including Streptomyces griseus and other actinomycetes [20].
The semi-synthetic process generates several related compounds and impurities that must be controlled during manufacturing. Key impurities include unreacted nemadectin (typically limited to 4%), various hydroxylated derivatives, and geometric isomers of the methoxime group [21] [22]. Process development focuses on minimizing formation of these impurities while maximizing conversion efficiency [17].
Recent innovations in semi-synthetic methodology include development of continuous flow processes that offer better temperature control and reduced reaction times [23]. Microfluidic approaches enable precise control of reaction conditions and facilitate scale-up while maintaining product quality [23]. These advanced techniques address some of the traditional challenges associated with batch processing of temperature-sensitive intermediates [23].
The industrial-scale purification of moxidectin presents several significant technical challenges that impact both product quality and manufacturing economics [24] [25] [26]. These challenges arise from the complex molecular structure of moxidectin, its limited solubility in common solvents, and the formation of closely related impurities during both fermentation and semi-synthetic processing [27] [28].
Crystallization represents the primary purification methodology for achieving pharmaceutical-grade moxidectin with purity levels exceeding 94% [24] [27] [26]. The crystallization process typically employs methylcyclohexane as the primary solvent, followed by controlled addition of n-heptane as an antisolvent in a 4:1 ratio [24] [26]. The process requires precise temperature control, beginning at 45-50°C during dissolution and concentration phases, followed by controlled cooling to 30-35°C for antisolvent addition, and final crystallization at approximately 10°C [24] [26].
The crystallization protocol involves multiple critical steps that must be carefully controlled to achieve optimal results. Initial dissolution of crude moxidectin in methylcyclohexane is followed by concentration under vacuum at pot temperatures of 45-50°C [26]. The concentrated solution is then aged at 30°C for 4-5 hours before final cooling to 10°C for 2-3 hours to complete crystal formation [26]. This controlled crystallization process can improve purity from initial levels of 90-92% to final pharmaceutical-grade levels of 94-96% [26].
Impurity separation represents a major challenge due to the structural similarity between moxidectin and its related compounds [25] [22]. Critical impurities include (23Z)-moxidectin, which is the geometric isomer of the desired (23E)-form, and 3,4-epoxy-moxidectin formed through oxidative degradation pathways [25] [22]. These impurities exhibit nearly identical chromatographic and solubility properties to the target compound, necessitating highly optimized separation conditions [25].
Advanced analytical methods have been developed to address impurity detection and quantification challenges. High-performance liquid chromatography methods with enhanced resolution capabilities can effectively separate (23Z)-moxidectin and 3,4-epoxy-moxidectin from the main product [25]. These methods utilize specialized column chemistries and gradient elution conditions to achieve baseline separation of critical impurity pairs [25].
Degradation pathway control represents another significant purification challenge [22] [28]. Moxidectin undergoes various degradation reactions under stress conditions, including acid hydrolysis, alkaline treatment, oxidation, and thermal exposure [22] [28]. Acid conditions promote formation of 3,4-epoxy-moxidectin and 23-keto-nemadectin, while alkaline conditions generate 2-epi and Δ2,3 isomers through reactions at the oxahydrindene portion of the molecule [22] [28].
Scale-up consistency poses substantial challenges when transitioning from laboratory-scale to industrial-scale purification processes [29] [30]. Factors such as heat transfer limitations, mixing efficiency variations, and equipment-specific dead volumes can significantly impact crystallization kinetics and final product quality [29]. Process design space characterization becomes essential to ensure robust performance across different scales [29] [30].
Solvent recovery and environmental considerations add complexity to industrial purification operations [31]. The use of methylcyclohexane and n-heptane necessitates efficient solvent recovery systems to minimize waste and reduce manufacturing costs [27]. Environmental regulations require careful management of organic solvent emissions and waste streams [32].
Temperature-sensitive degradation pathways require sophisticated monitoring and control systems during large-scale operations [25] [28]. Precise temperature monitoring at multiple points throughout the crystallization vessel becomes essential to prevent formation of degradation products that compromise final purity [25]. Advanced process control systems incorporating real-time monitoring and feedback mechanisms help maintain optimal conditions [25].
Recovery efficiency optimization balances the competing demands of maximizing product recovery while maintaining pharmaceutical-grade purity [31]. Multiple crystallization cycles may be necessary to achieve target purity levels, but each additional cycle reduces overall yield [26]. Process development focuses on identifying optimal conditions that minimize the number of purification cycles while achieving specification compliance [31].
Filtration and drying operations present additional challenges due to moxidectin's tendency to form fine crystals that can be difficult to separate from mother liquor [33]. Specialized filtration equipment and drying protocols under controlled atmosphere conditions help maintain product quality during final processing steps [33]. Vacuum drying at controlled temperatures ensures removal of residual solvents while preventing thermal degradation [33].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard